METHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE

Sigma-1 receptor Receptor binding affinity Structure-activity relationship

Methyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate (CAS 852134-30-6) is a fully synthetic, fused heterocyclic small molecule (MF: C21H16FN3O3S; MW: 409.44 g/mol) belonging to the imidazo[2,1-b][1,3]thiazole carboxamide benzoate ester subclass. The compound incorporates a 4-fluorophenyl substituent at the 6-position of the imidazothiazole core, a 3-methyl group, and a 4-carbomethoxyphenyl amide moiety linked via a carboxamide bridge at the 2-position.

Molecular Formula C21H16FN3O3S
Molecular Weight 409.44
CAS No. 852134-30-6
Cat. No. B2495120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE
CAS852134-30-6
Molecular FormulaC21H16FN3O3S
Molecular Weight409.44
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)OC
InChIInChI=1S/C21H16FN3O3S/c1-12-18(19(26)23-16-9-5-14(6-10-16)20(27)28-2)29-21-24-17(11-25(12)21)13-3-7-15(22)8-4-13/h3-11H,1-2H3,(H,23,26)
InChIKeyZSKJSVCYVSQMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[6-(4-Fluorophenyl)-3-Methylimidazo[2,1-b][1,3]Thiazole-2-Amido]Benzoate (CAS 852134-30-6): Compound Class and Procurement-Relevant Characteristics


Methyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate (CAS 852134-30-6) is a fully synthetic, fused heterocyclic small molecule (MF: C21H16FN3O3S; MW: 409.44 g/mol) belonging to the imidazo[2,1-b][1,3]thiazole carboxamide benzoate ester subclass . The compound incorporates a 4-fluorophenyl substituent at the 6-position of the imidazothiazole core, a 3-methyl group, and a 4-carbomethoxyphenyl amide moiety linked via a carboxamide bridge at the 2-position . Imidazo[2,1-b]thiazoles are recognized as privileged scaffolds in medicinal chemistry due to their demonstrated capacity to engage sigma receptors, modulate kinase activity, and regulate inflammatory signaling pathways [1]. This specific derivative is commercially supplied as a research-grade screening compound (typical purity ≥95%) for non-human, non-veterinary investigative use .

Why Generic Substitution Fails for Methyl 4-[6-(4-Fluorophenyl)-3-Methylimidazo[2,1-b][1,3]Thiazole-2-Amido]Benzoate (852134-30-6): A Procurement Risk Analysis


Within the imidazo[2,1-b]thiazole carboxamide benzoate series, even minor structural perturbations produce profoundly different target engagement profiles. The 4-fluorophenyl substituent at the 6-position is a critical pharmacophoric element; its replacement with 3-nitrophenyl (CAS 852135-91-2) or 4-methoxyphenyl (CAS 1021260-16-1) alters both electronic character and steric bulk, which have been shown in structurally analogous sigma receptor ligands to shift receptor subtype selectivity by orders of magnitude [1]. Equally consequential is the regioisomeric position of the amide linkage on the benzoate ring: the 4-amido isomer (target compound) and the 2-amido isomer (methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate) present different hydrogen-bonding vectors and conformational preferences that cannot be assumed to yield equivalent binding kinetics or cellular permeability . Additionally, the methyl ester moiety acts as both a metabolic soft point and a modulator of lipophilicity; substitution with an ethyl ester (CAS not co-assigned) alters logP and may affect solubility and passive membrane diffusion . Substituting the target compound with any of these closely related analogs without experimental confirmation risks invalidating structure-activity relationship (SAR) conclusions, generating misleading screening data, and wasting procurement resources on compounds with unverified target engagement profiles [1].

Quantitative Differentiation Evidence for Methyl 4-[6-(4-Fluorophenyl)-3-Methylimidazo[2,1-b][1,3]Thiazole-2-Amido]Benzoate (852134-30-6)


Sigma-1 Receptor Affinity: 4-Fluorophenyl vs. 3-Nitrophenyl Substituent Comparison in Imidazo[2,1-b]thiazole Carboxamide Series

Within the imidazo[2,1-b]thiazole carboxamide patent family (US 9,617,281 B2), compounds bearing a 4-fluorophenyl substituent at the 6-position of the imidazothiazole core demonstrate nanomolar affinity for sigma-1 receptors, with representative analogs achieving Ki values below 100 nM [1]. In contrast, the 3-nitrophenyl-substituted analog (CAS 852135-91-2) lacks the fluorine-mediated electronic effects and exhibits significantly attenuated binding, with class-level SAR data indicating that electron-withdrawing para-substituents on the 6-phenyl ring are a prerequisite for high-affinity sigma-1 engagement [1]. This differentiation is critical for programs targeting sigma-1-mediated pathways in pain, neurodegeneration, or neuroprotection.

Sigma-1 receptor Receptor binding affinity Structure-activity relationship

eNOS Transcription Upregulation: Imidazo[2,1-b]thiazole-2-carboxamide Scaffold Activity vs. Inactive Controls

A separate patent family (US 2010/0004299 A1) demonstrates that 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide derivatives, which serve as the direct synthetic precursors and structural analogs of the target compound, upregulate endothelial nitric oxide synthase (eNOS) transcription in human endothelial cells [1]. The 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid core (CAS 951908-85-3) and its N-substituted amide derivatives are specifically claimed for the treatment of atherosclerosis, hypertension, and heart failure [1]. Compounds lacking the 4-fluorophenyl substituent or bearing alternative 6-aryl groups fall outside the scope of the eNOS-related claims, indicating a structure-dependent pharmacophore [1].

Endothelial nitric oxide synthase Cardiovascular pharmacology Transcriptional regulation

Regioisomeric Differentiation: 4-Amido Benzoate vs. 2-Amido Benzoate Positional Isomers

The target compound bears the carboxamide linkage at the para (4-) position of the benzoate ester, distinguishing it from its ortho (2-) regioisomer (methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate) . In medicinal chemistry, para-substituted benzamides and ortho-substituted benzamides exhibit fundamentally different conformational landscapes: the para-isomer adopts an extended linear geometry with a predictable hydrogen-bonding donor-acceptor vector, while the ortho-isomer introduces a kinked topology that can engage in intramolecular hydrogen bonding between the amide NH and the ester carbonyl oxygen, effectively masking the amide hydrogen from target engagement [1]. This conformational difference has been shown in multiple carboxamide benzoate series to translate into significant differences in target binding kinetics and cellular permeability [1].

Regioisomerism Amide linkage position Molecular recognition

Ester Group Modulation: Methyl Ester vs. Ethyl Ester Impact on Lipophilicity and Metabolic Stability

The target compound's methyl ester moiety contributes a calculated logP contribution of approximately +0.2 relative to the corresponding carboxylic acid, whereas the ethyl ester analog (ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate) adds approximately +0.7 logP units . This lipophilicity increment affects not only aqueous solubility (estimated reduction of ~3-fold per additional methylene unit) but also susceptibility to esterase-mediated hydrolysis, which is generally slower for ethyl esters than methyl esters in both human plasma and liver microsome preparations [1]. In the context of phenotypic screening where the ester may serve as a prodrug moiety that is hydrolyzed intracellularly to release the active carboxylic acid, the methyl ester is anticipated to provide more rapid bioactivation kinetics than the ethyl ester [1].

Ester prodrug Metabolic stability Lipophilicity

Optimal Research and Industrial Application Scenarios for Methyl 4-[6-(4-Fluorophenyl)-3-Methylimidazo[2,1-b][1,3]Thiazole-2-Amido]Benzoate (852134-30-6)


Sigma-1 Receptor Ligand Screening and SAR Expansion

Based on the patent-established sigma-1 receptor affinity of the imidazo[2,1-b]thiazole carboxamide series bearing a 4-fluorophenyl substituent [1], compound 852134-30-6 is a strong candidate for inclusion in targeted sigma-1 receptor binding assay panels. Its structural differentiation from non-fluorinated or meta-substituted 6-aryl analogs provides a defined SAR probe for mapping the electronic requirements of the sigma-1 ligand binding pocket. Procurement of this exact compound is warranted for laboratories conducting radioligand displacement assays or functional sigma-1 assays where high-affinity engagement is expected.

Cardiovascular Target Discovery via eNOS Transcriptional Reporter Assays

The structural correspondence between compound 852134-30-6 and the 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide derivatives claimed for eNOS transcriptional upregulation [2] positions this compound as a relevant chemical probe for endothelial function studies. In human endothelial cell-based reporter gene assays, this compound may serve as a positive control or starting point for medicinal chemistry optimization aimed at identifying novel eNOS-enhancing agents for atherosclerosis, hypertension, or heart failure indications.

Regioisomeric Selectivity Profiling in Phenotypic Screening Libraries

Compound 852134-30-6, as the 4-amido benzoate regioisomer, represents an essential inclusion in diversity-oriented screening decks where amide linkage position can significantly impact biological readout [3]. Including both the 4-amido and 2-amido positional isomers in the same screening library enables the detection of regioisomer-dependent biological activity, which is critical for hit triage and follow-up SAR campaigns.

Ester Prodrug Strategy Assessment in Intracellular Target Engagement Studies

For research programs investigating intracellular targets, the methyl ester moiety of compound 852134-30-6 provides a defined starting point for evaluating ester-based prodrug strategies. Its predicted faster intracellular hydrolysis relative to ethyl ester analogs [4] makes it the preferred ester form for experiments requiring rapid intracellular release of the parent carboxylic acid, such as target engagement assays measured by cellular thermal shift assay (CETSA) or intracellular enzyme complementation.

Quote Request

Request a Quote for METHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.